molecular formula C16H19F2N3O2 B4573229 N-(3,4-difluorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide

N-(3,4-difluorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide

Cat. No.: B4573229
M. Wt: 323.34 g/mol
InChI Key: AZYMQIRGHTVSOW-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide is a useful research compound. Its molecular formula is C16H19F2N3O2 and its molecular weight is 323.34 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3,4-difluorophenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide is 323.14453318 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Properties

Research on amide-containing isoquinoline derivatives highlights the structural versatility and potential for forming complex inclusion compounds and salts with interesting properties. For instance, studies have shown that certain amide derivatives can form gels or crystalline solids upon treatment with mineral acids, indicating their potential for creating materials with specific physical properties (Karmakar, Sarma, & Baruah, 2007). Additionally, these compounds can exhibit enhanced fluorescence upon protonation or interaction with other molecules, suggesting applications in fluorescent materials and sensing technologies.

Therapeutic Potential

Quinoxaline derivatives have been explored for their therapeutic efficacy in treating diseases like Japanese encephalitis, showcasing significant antiviral and antiapoptotic effects (Ghosh et al., 2008). Another area of interest is the development of antimicrobial and antiprotozoal agents, where quinoxaline-based compounds have demonstrated promising activity against various pathogens (Patel et al., 2017). This highlights the potential of quinoxaline derivatives in developing new therapeutic agents for infectious diseases.

Antitubercular Activity

Studies on 2-(quinolin-4-yloxy)acetamides reveal potent in vitro inhibitors of Mycobacterium tuberculosis growth, with derivatives showing activity against drug-resistant strains and low toxicity to mammalian cells (Pissinate et al., 2016). This indicates the potential of these compounds in developing alternative treatments for tuberculosis.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2N3O2/c17-10-6-5-9(7-11(10)18)19-15(22)8-14-16(23)21-13-4-2-1-3-12(13)20-14/h5-7,12-14,20H,1-4,8H2,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYMQIRGHTVSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NC(C(=O)N2)CC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,4-difluorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide
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N-(3,4-difluorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide
Reactant of Route 3
N-(3,4-difluorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide
Reactant of Route 4
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N-(3,4-difluorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide
Reactant of Route 5
N-(3,4-difluorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide
Reactant of Route 6
N-(3,4-difluorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.